![molecular formula C22H16BrFN2O2 B2434833 4-(2-bromobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 533887-70-6](/img/structure/B2434833.png)
4-(2-bromobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
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Description
4-(2-bromobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a useful research compound. Its molecular formula is C22H16BrFN2O2 and its molecular weight is 439.284. The purity is usually 95%.
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Biological Activity
The compound 4-(2-bromobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one belongs to the class of benzodiazepines, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This structure includes a bromobenzoyl group and a fluorine atom, which are significant for its biological activity. The presence of these substituents can influence the compound's interaction with various biological targets.
Anticancer Activity
Recent studies have indicated that benzodiazepine derivatives exhibit anticancer properties . For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. Research has demonstrated that these compounds can inhibit cell proliferation in solid tumors and induce apoptosis through mechanisms involving the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α .
Table 1: Anticancer Activity of Benzodiazepine Derivatives
Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 12.5 | Induction of Apoptosis |
Compound B | HeLa | 8.0 | Cytokine Modulation |
4-(2-bromobenzoyl)-7-fluoro... | A549 | TBD | TBD |
Antimicrobial Activity
Benzodiazepine derivatives have also been studied for their antimicrobial properties . While the activity can vary significantly among different compounds, some derivatives have shown promising results against specific bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Table 2: Antimicrobial Activity of Selected Benzodiazepines
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound C | E. coli | 32 µg/mL |
Compound D | S. aureus | 16 µg/mL |
4-(2-bromobenzoyl)-7-fluoro... | TBD | TBD |
The biological activity of benzodiazepines is primarily mediated through their interaction with the GABA-A receptor , enhancing the inhibitory effects of GABA in the central nervous system. This interaction leads to increased neuronal inhibition, which is beneficial for treating anxiety disorders and seizures.
Additionally, modifications to the benzodiazepine structure can lead to variations in receptor affinity and selectivity, influencing their therapeutic efficacy and side effect profiles .
Case Studies
- Case Study on Anticancer Effects : A study evaluating a series of benzodiazepine derivatives found that certain modifications increased cytotoxicity against breast cancer cells (MCF-7). The study highlighted the importance of structural variations in enhancing anticancer activity.
- Antimicrobial Efficacy Study : Another investigation focused on the antimicrobial effects of benzodiazepine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that while some compounds exhibited significant antibacterial activity, others showed minimal effects, suggesting a structure-dependent relationship.
Properties
IUPAC Name |
4-(2-bromobenzoyl)-7-fluoro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrFN2O2/c23-18-9-5-4-8-16(18)22(28)26-13-20(27)25-19-11-10-15(24)12-17(19)21(26)14-6-2-1-3-7-14/h1-12,21H,13H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTJACMWGVMESL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)F)C(N1C(=O)C3=CC=CC=C3Br)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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